5-Methyl-2-hepten-4-one
Overview
Description
5-Methyl-2-hepten-4-one is a key flavor compound identified in hazelnuts. It is known for its contribution to the aroma profile of hazelnut oils and is formed during the heat treatment of hazelnuts from an unknown precursor . The compound is also relevant in the context of atmospheric chemistry as a reaction product of biogenic emissions .
Synthesis Analysis
The synthesis of 5-Methyl-2-hepten-4-one has been approached through a chiral-pool-based chemoenzymatic process, yielding the compound with 39% overall yield and 73% enantiomeric excess (ee). This method is considered green and scalable, avoiding the use of highly reactive or toxic reagents and not requiring anhydrous conditions .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 5-Methyl-2-hepten-4-one, they do provide insights into related compounds. For example, the photoisomerization of 5-hexen-2-one has been studied, which is structurally similar to 5-Methyl-2-hepten-4-one, and its stability and reaction products have been characterized . This information can be indirectly informative about the molecular behavior of 5-Methyl-2-hepten-4-one.
Chemical Reactions Analysis
The chemical behavior of 5-Methyl-2-hepten-4-one in the atmosphere has been studied, with its reactions with OH radicals, NO3 radicals, and O3 being investigated. The rate constants for these reactions have been determined, which are crucial for understanding its atmospheric chemistry and potential environmental impact .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-hepten-4-one are closely tied to its role as a flavor compound. Its formation during the heat treatment of hazelnuts suggests that its presence is significantly increased by thermal processes, which is critical for the food industry . Additionally, the compound's atmospheric reactivity indicates its volatility and potential to participate in various chemical processes in the environment .
Scientific Research Applications
Quantification in Food Products
A stable isotope dilution assay was developed for quantifying 5-methyl-(E)-2-hepten-4-one, particularly in hazelnut oils and hazelnuts. This compound's concentration significantly increases upon thermal treatment, suggesting its formation during heat processing from unknown precursors in hazelnuts (Pfnuer et al., 1999).
Atmospheric Chemistry
5-Methyl-2-hepten-4-one's atmospheric reactions were studied, specifically its interactions with OH and NO3 radicals and O3. This research is crucial for understanding the atmospheric chemistry of compounds emitted from biogenic sources like linalool (Smith et al., 1996).
Catalysis Research
In catalysis, the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one was improved using nano-nickel catalysts modified with tin. This study highlights advancements in catalyst design for selective chemical reactions (Zienkiewicz-Machnik et al., 2017).
Enzymatic Synthesis
5-Methyl-2-hepten-4-one was used as a precursor for the enzymatic synthesis of sulcatol, a compound with potential applications in various fields, through a continuous process using alcohol dehydrogenase (Röthig et al., 1990).
Role in Insect Communication
This compound has been identified as a major component in the mandibular gland secretions of various Formica species, functioning as an alarm pheromone. Understanding these compounds can provide insights into insect behavior and communication (Duffield et al., 1977).
Analysis in Fruit
A liquid-liquid extraction-gas chromatography-mass spectrometry method was developed for the determination of 6-methyl-5-hepten-2-one in fruits, emphasizing its importance as a flavor component derived from carotenoid metabolism (Zhou et al., 2021).
Biological Activity
The biological activity of 6-substituted acyclouridine derivatives, including 5-methyl-2-hepten-4-one, was studied for their potential as HIV inhibitors, highlighting the compound's role in pharmaceutical research (Baba et al., 1989).
Safety And Hazards
5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(E)-5-methylhept-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017670 | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; hazelnut, metallic, buttey odour | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.852 | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methyl-2-hepten-4-one | |
CAS RN |
102322-83-8, 81925-81-7 | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hepten-4-one, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-5-Methyl-2-hepten-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hepten-4-one, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-HEPTEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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